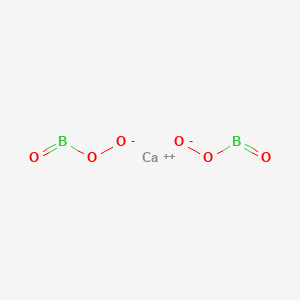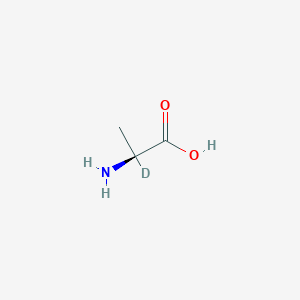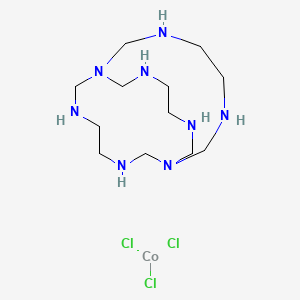
Tetrathiafulvalene-d4
Overview
Description
Tetrathiafulvalene-d4 (TTF-d4) is a derivative of Tetrathiafulvalene (TTF), a sulfur-containing organic compound known for its unique electronic properties. TTF-d4 is particularly notable for its use in advanced materials and electronic applications due to its ability to act as an electron donor in various chemical and physical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: TTF-d4 can be synthesized through several methods, including the Stille coupling reaction, which involves the reaction of TTF with appropriate organotin compounds under palladium catalysis. Another common method is the oxidative coupling of thiophene derivatives, which can be performed under controlled conditions to yield TTF-d4.
Industrial Production Methods: On an industrial scale, the production of TTF-d4 typically involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: TTF-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and iodine (I2), often used in organic solvents at room temperature.
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as alkyl lithium compounds in aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized TTF-d4 derivatives, reduced TTF-d4 species, and various substituted TTF-d4 compounds, each with distinct electronic and structural properties.
Scientific Research Applications
TTF-d4 has found applications in several scientific fields:
Chemistry: TTF-d4 is used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its strong electron-donating properties.
Biology: TTF-d4 derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: TTF-d4-based compounds are investigated for their use in drug delivery systems and as therapeutic agents.
Industry: TTF-d4 is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which TTF-d4 exerts its effects involves its ability to donate electrons, facilitating electron transfer processes in various chemical and biological systems. The molecular targets and pathways involved include redox reactions, where TTF-d4 acts as a reducing agent, and interactions with biological macromolecules, where it may modulate biological functions.
Comparison with Similar Compounds
TTF-d4 is compared with other similar compounds, such as Tetrathiafulvalene (TTF) and its derivatives. While TTF-d4 shares similar electronic properties with TTF, its unique structural modifications provide enhanced stability and reactivity, making it more suitable for specific applications. Other similar compounds include TTF-based macrocycles and polymers, which are also used in electronic and supramolecular chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
4,5-dideuterio-2-(4,5-dideuterio-1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPAXDKURNIOZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=CS2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C2SC(=C(S2)[2H])[2H])S1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480483 | |
| Record name | Tetrathiafulvalene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51751-16-7 | |
| Record name | Tetrathiafulvalene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone](/img/structure/B1600616.png)










